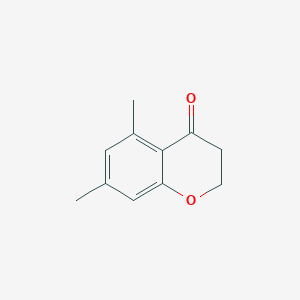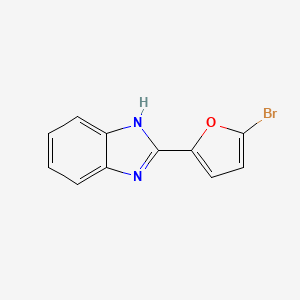
2-(5-Bromo-2-furyl)-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Bromo-2-furyl)-1h-benzimidazole” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring, and a furyl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a bromine atom attached. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The furyl group is also aromatic. The bromine atom on the furyl group is a halogen, and could potentially be reactive .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base or a nucleophile. The bromine atom on the furyl group could potentially be displaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with a halogen, it’s likely to be relatively stable, but the bromine could make it reactive under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antimicrobial Properties
A notable application of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives is in the synthesis of compounds with significant antimicrobial properties. For instance, novel furyl and benzimidazole substituted benzyl ethers, including those derived from this compound, have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives have shown potent activity against bacterial strains such as S. aureus, including methicillin-resistant strains (MRSA), and E. coli, as well as against fungal pathogens like C. albicans. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Özden Özel Güven et al., 2007).
Anticancer Activity
Synthesis and Anti-Cancer Evaluation
Another important application area of this compound derivatives is in the field of oncology. Benzimidazole derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell growth. Research has shown that certain benzimidazole-5-(aryldiazenyl)thiazole derivatives, stemming from the structural framework of this compound, exhibit notable antibacterial activity and significant cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells. This suggests a promising avenue for the development of new anticancer drugs based on this compound derivatives (M. Khalifa et al., 2018).
Anti-Angiogenic Activity
Development of Anti-Angiogenic Agents
The synthesis of 2-(2-Furyl)-1H-benzimidazoles and their evaluation as antiangiogenic agents constitute a significant application in the treatment of diseases involving abnormal angiogenesis, such as cancer. Some synthesized compounds have shown promising potency in inhibiting vascular endothelial growth factor (VEGF) in cancer cell lines, indicating their potential as antiangiogenic therapeutics. This research paves the way for the development of new drugs targeting angiogenesis, a crucial process in tumor growth and metastasis (Ahmed Temirak et al., 2014).
Mecanismo De Acción
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s being used as a drug, the mechanism of action would depend on the biological target. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents present .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASWRVQPNUUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


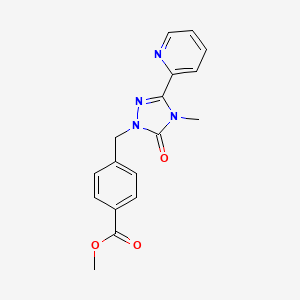
![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
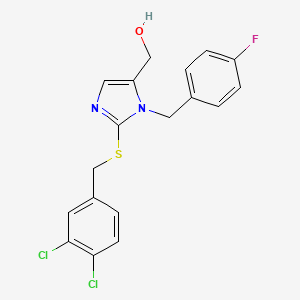


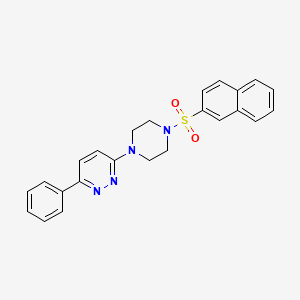
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
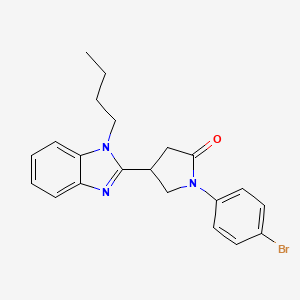
![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)
